



## loss of efficacy of Org 25935 at higher doses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Org 25935 |           |
| Cat. No.:            | B1248844  | Get Quote |

## **Org 25935 Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Org 25935**. The information addresses common questions regarding its mechanism of action, dosedependent effects, and the observed discrepancies between preclinical and clinical findings.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Org 25935?

A1: **Org 25935** is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking GlyT-1, **Org 25935** increases the extracellular concentration of glycine in the brain.[2] This enhanced glycine level modulates glutamatergic neurotransmission by acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[3]

Q2: What dose-dependent effects of **Org 25935** have been observed in preclinical models?

A2: In animal models, particularly in studies investigating alcohol consumption in rats, **Org 25935** has demonstrated dose-dependent effects.[4][5] A dose of 6 mg/kg was shown to be effective in reducing ethanol intake, while a lower dose of 3 mg/kg did not show a significant effect in some studies, suggesting a narrow therapeutic range.[3][6] The 6 mg/kg dose was also reported to increase extracellular glycine levels in the striatum by approximately 50-80%.

Q3: Has Org 25935 shown efficacy in human clinical trials?



A3: Despite promising preclinical results, **Org 25935** has not demonstrated efficacy in human clinical trials for the conditions studied. A trial for the prevention of relapse in alcohol-dependent patients using a 12 mg twice-daily dose was stopped for futility as it showed no benefit over placebo.[4][5] Similarly, in a trial for treating negative symptoms of schizophrenia, flexible doses of 4-8 mg and 12-16 mg twice daily as an adjunctive therapy did not differ significantly from placebo.[7][8]

Q4: Why was there a discrepancy between the preclinical efficacy and clinical trial outcomes for **Org 25935**?

A4: The reasons for the failure to translate preclinical efficacy to clinical settings are not definitively known but could be multifactorial. Some potential reasons include:

- Pharmacokinetic and Pharmacodynamic Differences: The metabolism, distribution, and target engagement of Org 25935 may differ significantly between rodents and humans.
- Complexity of the Human Conditions: The neurobiology of alcohol dependence and schizophrenia in humans is far more complex than the animal models used in preclinical studies.
- Dose Selection: While doses for clinical trials were selected based on preclinical and Phase
  1 data, they may not have achieved the optimal therapeutic window for efficacy in the patient
  populations studied. The preclinical data itself points to a narrow effective dose range.[3]
- Heterogeneity of Patient Populations: The underlying pathophysiology of the patient populations in the clinical trials may have been too varied for a single-mechanism drug like
   Org 25935 to show a significant effect.

Q5: Were there any notable side effects of Org 25935 in clinical trials?

A5: **Org 25935** was generally well-tolerated in clinical trials.[5][7] The most commonly reported side effects were fatigue, dizziness, and transient visual events.[4][5]

### **Data Presentation**

Table 1: Preclinical Dose-Response of Org 25935 on Ethanol Intake in Wistar Rats



| Dose (mg/kg, i.p.) | Effect on Ethanol Intake                                            | Reference |
|--------------------|---------------------------------------------------------------------|-----------|
| 3                  | No significant effect in some studies                               | [3]       |
| 6                  | Robust and sustained decrease in ethanol consumption and preference | [3]       |

Table 2: Effect of Org 25935 on Extracellular Glycine Levels in Rats

| Dose (mg/kg, i.p.) | Brain Region | Increase in<br>Extracellular<br>Glycine | Reference |
|--------------------|--------------|-----------------------------------------|-----------|
| 6                  | Striatum     | ~50-80%                                 | [2]       |

Table 3: Overview of Org 25935 Clinical Trials

| Indication                           | Doses<br>Administered              | Outcome                                      | Reference |
|--------------------------------------|------------------------------------|----------------------------------------------|-----------|
| Alcohol Dependence                   | 12 mg twice daily                  | No significant benefit over placebo          | [4][5]    |
| Schizophrenia<br>(Negative Symptoms) | 4-8 mg and 12-16 mg<br>twice daily | No significant<br>difference from<br>placebo | [7][8]    |

### **Experimental Protocols**

Key Experiment: Two-Bottle Choice Paradigm for Ethanol Consumption in Rats

This protocol is a summary of the methodology typically used in preclinical studies to evaluate the effect of **Org 25935** on alcohol intake.

• Animal Model: Male Wistar rats are commonly used.



- Habituation: Rats are individually housed and given access to two bottles, one with water and one with an ethanol solution (e.g., 6% v/v), to establish a baseline preference and intake.
- Drug Administration: **Org 25935** or a vehicle control is administered intraperitoneally (i.p.) at specified doses (e.g., 3 mg/kg, 6 mg/kg).
- Measurement: The volume of ethanol and water consumed is measured daily for each rat.
   Body weight is also monitored.
- Data Analysis: Ethanol preference is calculated as the ratio of ethanol solution consumed to the total fluid intake. The data is statistically analyzed to compare the drug-treated groups with the vehicle control group.

#### **Visualizations**



Click to download full resolution via product page



Caption: Signaling pathway of Org 25935 action.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ORG-25935 Wikipedia [en.wikipedia.org]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [loss of efficacy of Org 25935 at higher doses].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1248844#loss-of-efficacy-of-org-25935-at-higher-doses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com